acetic acid;ethyl 2-[4-(5-benzoyl-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidin-4-yl)-2-chloro-6-methoxyphenoxy]acetate
Overview
Description
Ethyl [4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]acetate acetate is a complex organic compound that belongs to the class of phenoxyacetates. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a benzoyl group, and a phenoxyacetate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of acetic acid;ethyl 2-[4-(5-benzoyl-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidin-4-yl)-2-chloro-6-methoxyphenoxy]acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydropyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the benzoyl group: This step typically involves the acylation of the tetrahydropyrimidine ring using benzoyl chloride in the presence of a base such as pyridine.
Formation of the phenoxyacetate moiety: This can be done by reacting the intermediate with 2-chloro-6-methoxyphenol in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl [4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]acetate acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl [4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]acetate acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid;ethyl 2-[4-(5-benzoyl-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidin-4-yl)-2-chloro-6-methoxyphenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Interfering with DNA/RNA: It can interact with nucleic acids, affecting the replication and transcription processes.
Comparison with Similar Compounds
Ethyl [4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]acetate acetate can be compared with similar compounds such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares the tetrahydropyrimidine ring but lacks the benzoyl and phenoxyacetate moieties.
Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but includes a trifluorobenzamido group instead of the benzoyl group.
The uniqueness of acetic acid;ethyl 2-[4-(5-benzoyl-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidin-4-yl)-2-chloro-6-methoxyphenoxy]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
acetic acid;ethyl 2-[4-(5-benzoyl-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidin-4-yl)-2-chloro-6-methoxyphenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O6.C2H4O2/c1-3-36-22(32)16-37-27-20(29)14-19(15-21(27)35-2)25-23(26(33)18-12-8-5-9-13-18)24(30-28(34)31-25)17-10-6-4-7-11-17;1-2(3)4/h4-15,25H,3,16H2,1-2H3,(H2,30,31,34);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPXVWXKQFPNPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)OC.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29ClN2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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